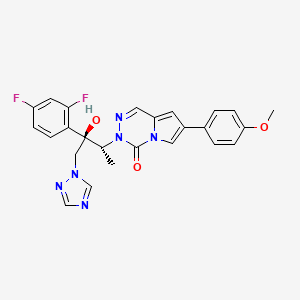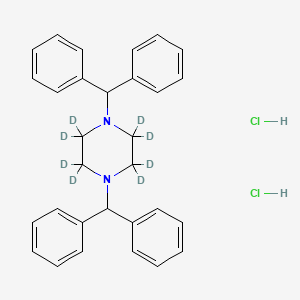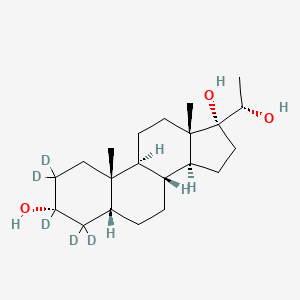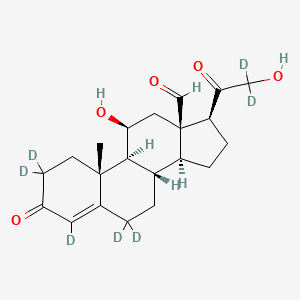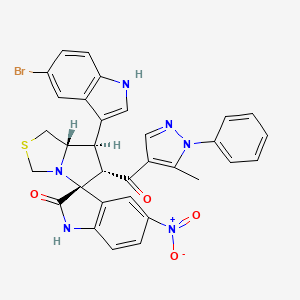
AChE-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AChE-IN-4 is a multi-target acetylcholinesterase and butyrylcholinesterase inhibitor with oral activity and blood-brain barrier permeability. It has IC50 values of 2.08 and 7.41 μM for acetylcholinesterase and butyrylcholinesterase, respectively
准备方法
The synthesis of AChE-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
AChE-IN-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
科学研究应用
AChE-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In biology, it is used to investigate the role of these enzymes in various physiological processes. In medicine, this compound is being explored as a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting acetylcholinesterase and butyrylcholinesterase .
作用机制
AChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in various neural functions. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .
相似化合物的比较
AChE-IN-4 can be compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. These compounds also inhibit acetylcholinesterase but may differ in their specificity, potency, and pharmacokinetic properties. For example, Donepezil is a reversible inhibitor with high specificity for acetylcholinesterase, while Rivastigmine is a pseudo-irreversible inhibitor that targets both acetylcholinesterase and butyrylcholinesterase. This compound is unique in its ability to inhibit both enzymes with significant potency and its potential for blood-brain barrier permeability .
属性
分子式 |
C32H25BrN6O4S |
|---|---|
分子量 |
669.5 g/mol |
IUPAC 名称 |
(3R,6'S,7'R,7'aS)-7'-(5-bromo-1H-indol-3-yl)-6'-(5-methyl-1-phenylpyrazole-4-carbonyl)-5-nitrospiro[1H-indole-3,5'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-2-one |
InChI |
InChI=1S/C32H25BrN6O4S/c1-17-22(14-35-38(17)19-5-3-2-4-6-19)30(40)29-28(23-13-34-25-9-7-18(33)11-21(23)25)27-15-44-16-37(27)32(29)24-12-20(39(42)43)8-10-26(24)36-31(32)41/h2-14,27-29,34H,15-16H2,1H3,(H,36,41)/t27-,28-,29-,32+/m1/s1 |
InChI 键 |
NQACZPNJAGUGRM-OGQOOFKISA-N |
手性 SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)[C@H]3[C@@H]([C@H]4CSCN4[C@@]35C6=C(C=CC(=C6)[N+](=O)[O-])NC5=O)C7=CNC8=C7C=C(C=C8)Br |
规范 SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)C3C(C4CSCN4C35C6=C(C=CC(=C6)[N+](=O)[O-])NC5=O)C7=CNC8=C7C=C(C=C8)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



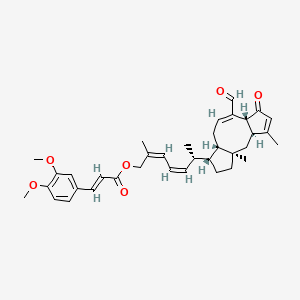
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
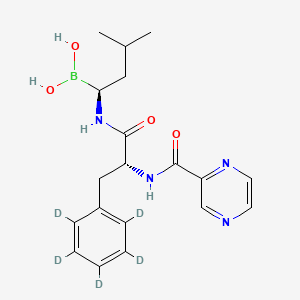

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

